Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a pyrimidine ring substituted with a methylthio group and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 2-thiouracil, which is commercially available.
Methylation: 2-thiouracil is methylated using methyl iodide under basic conditions to yield 2-methylthio-4-pyrimidinone.
Esterification: The resulting 2-methylthio-4-pyrimidinone is then reacted with ethyl oxalyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison: Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(2-methylsulfanylpyrimidin-4-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-3-14-8(13)7(12)6-4-5-10-9(11-6)15-2/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRGXSSFCYQEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC(=NC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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